molecular formula C7H8N4O B1436694 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 89852-92-6

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B1436694
CAS-Nummer: 89852-92-6
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: DKVJRZYMFJNVOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly as inhibitors of various enzymes and receptors.

Vorbereitungsmethoden

The synthesis of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The inhibition of CDK2 leads to reduced proliferation of cancer cells and can induce apoptosis. This mechanism positions the compound as a potential therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been shown to inhibit various kinases, which are critical in numerous signaling pathways. By modulating these pathways, this compound can influence gene expression and protein synthesis, making it a valuable tool in drug discovery and development .

Biochemical Pathways

In addition to its role in cancer therapy, this compound interacts with multiple biochemical pathways. Its ability to bind DNA and RNA suggests potential applications in gene therapy and molecular biology research. It can alter cellular metabolism and signaling pathways, providing insights into cellular processes and disease mechanisms .

Cellular Effects

Research indicates that this compound can induce cell cycle arrest in specific phases. This property is particularly useful for studying cell cycle dynamics and developing targeted therapies for diseases characterized by dysregulated cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability and efficacy as a therapeutic agent. Understanding these properties is crucial for optimizing dosing regimens and enhancing therapeutic outcomes in clinical settings .

Case Study 1: Anticancer Efficacy

A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The compound's ability to induce apoptosis was linked to its inhibition of CDK2 activity.

Case Study 2: Enzyme Modulation

Another investigation highlighted the compound's role in modulating kinase activity in neurodegenerative disease models. By inhibiting specific kinases associated with neurodegeneration pathways, it showed promise as a neuroprotective agent.

Biologische Aktivität

1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression and cancer proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique pyrazolo-pyrimidine scaffold characterized by the following structural formula:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

The presence of an ethyl group at the nitrogen position enhances its lipophilicity, potentially influencing its interaction with biological targets and improving bioavailability compared to other analogs.

Target Enzymes

The primary target of this compound is CDK2. The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in specific phases, particularly G1 and S phases.
  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in various cancer cell lines.

Biochemical Pathways

The inhibition of CDK2 affects several downstream signaling pathways critical for cell proliferation and survival. For instance:

  • Alteration in Gene Expression : The compound can influence gene expression profiles associated with tumor growth.
  • Impact on Metabolism : It affects cellular metabolism by altering key metabolic pathways involved in energy production and biosynthesis.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

Cell Line IC50 Value (µM) Effect
MCF-715.2Inhibition of proliferation
HCT-11612.8Induction of apoptosis

These values suggest that the compound is potent against breast and colon cancer cell lines.

Comparison with Analog Compounds

When compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one and 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, the unique ethyl substitution in this compound may provide specific advantages in selectivity and efficacy against targeted enzymes or receptors.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Antitumor Efficacy : In xenograft mouse models of melanoma (MM) and pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in significant tumor growth reduction without notable hepatotoxicity .
  • Mechanistic Insights : Investigations into the signaling pathways affected by this compound revealed that it downregulates prenylation processes critical for K-RAS/MEK/ERK signaling activation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Bioavailability : Enhanced due to lipophilic properties.
  • Metabolic Stability : Exhibits stability across species in liver microsomes without significantly inhibiting key CYP450 enzymes .

Eigenschaften

IUPAC Name

1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVJRZYMFJNVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89852-92-6
Record name 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.